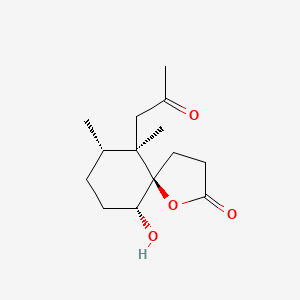
Pathylactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pathylactone A is a natural product found in Paralemnalia thyrsoides with data available.
Aplicaciones Científicas De Investigación
Discovery and Structural Characterization
Pathylactone A was first identified in the soft coral Paralemnalia thyrsoides. It is a unique norsesquiterpene with a γ-spitolactone moiety. Its isolation and structural elucidation provided insights into the diversity of marine natural products and their complex structures (Jingyu. Su, Y. Zhong, & L. Zeng, 1993).
Synthesis Efforts
Synthetic approaches to recreate Pathylactone A have been explored to understand its structural complexity and potential applications. One study successfully synthesized Pathylactone A, demonstrating the feasibility of synthesizing complex marine natural products in the lab (F. Coelho & Gaspar Diaz, 2002). Additionally, the enantioselective synthesis of 1-epi-pathylactone A, a variant of Pathylactone A, was achieved, highlighting advances in asymmetric synthesis techniques (A. Chanu, I. Safir, R. Basak, A. Chiaroni, & S. Arseniyadis, 2007).
Biological Activity
Research has indicated that Pathylactone A exhibits biological activity. It was found to inhibit the protein expression of pro-inflammatory inducible nitric oxide synthase (iNOS) in a murine macrophage-like cell line. This suggests potential anti-inflammatory applications for Pathylactone A (Zhi‐Jun Zhang, Wu-Fu Chen, Bo-Rong Peng, Z. Wen, & P. Sung, 2018).
Propiedades
Nombre del producto |
Pathylactone A |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(5R,6R,7S,10R)-10-hydroxy-6,7-dimethyl-6-(2-oxopropyl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O4/c1-9-4-5-11(16)14(7-6-12(17)18-14)13(9,3)8-10(2)15/h9,11,16H,4-8H2,1-3H3/t9-,11+,13+,14-/m0/s1 |
Clave InChI |
IAQWIMUGUMQBNL-FRJFDASCSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@]2([C@]1(C)CC(=O)C)CCC(=O)O2)O |
SMILES canónico |
CC1CCC(C2(C1(C)CC(=O)C)CCC(=O)O2)O |
Sinónimos |
1-epi-pathylactone A pathylactone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



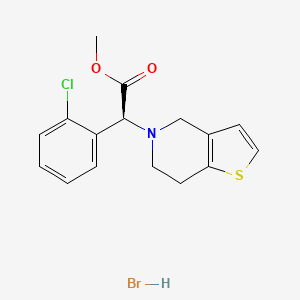
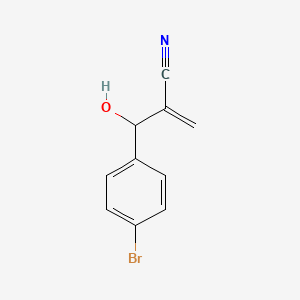
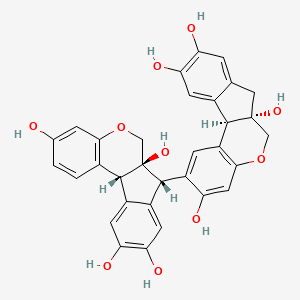
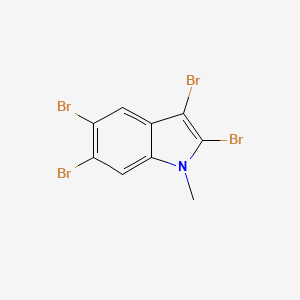
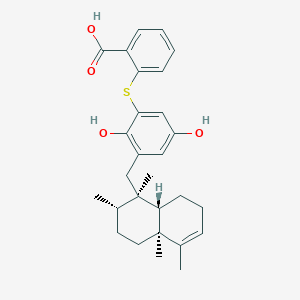
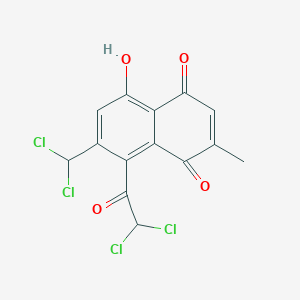
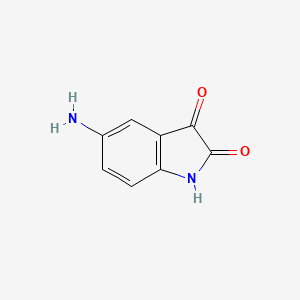

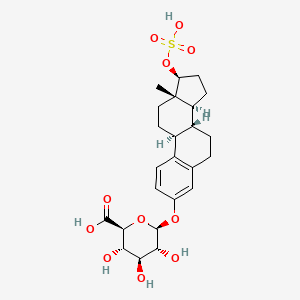
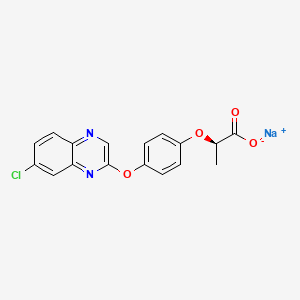
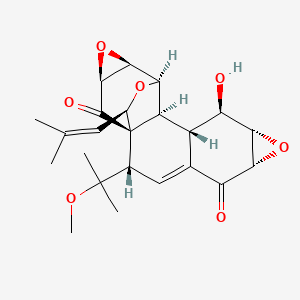

![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)
